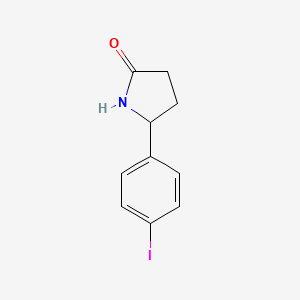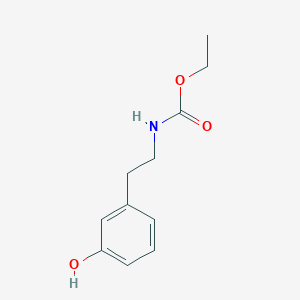![molecular formula C12H14N4O2 B13011609 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a fused heterocyclic structure.
准备方法
The synthesis of 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid involves multiple steps, often starting from pyrrole derivatives. Common synthetic routes include:
Synthesis from Pyrrole Derivatives: This method involves the formation of pyrrolo[1,2-d][1,2,4]triazine through cyclization reactions.
Bromohydrazone Method: This involves the formation of bromohydrazone intermediates, which are then cyclized to form the desired triazine structure.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium salts, which are then converted to the triazine structure through nucleophilic substitution.
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced with nucleophiles such as amines or thiols.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
作用机制
The mechanism of action of 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. In the case of kinase inhibition, the compound binds to the ATP-binding site of kinases, preventing their activation and subsequent signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and survival . Additionally, as an antiviral agent, it can inhibit viral RNA polymerase, preventing viral replication .
相似化合物的比较
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound is also a fused heterocycle and is used in kinase inhibitors and antiviral drugs like remdesivir.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound used in kinase inhibition and cancer therapy.
Thiazole-substituted Pyrrolo[1,2-d][1,2,4]triazine: These compounds have shown potential in various therapeutic applications, including cancer and viral infections.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable scaffold in drug development.
属性
分子式 |
C12H14N4O2 |
|---|---|
分子量 |
246.27 g/mol |
IUPAC 名称 |
1-pyrrolo[1,2-d][1,2,4]triazin-1-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)9-3-6-15(7-4-9)11-10-2-1-5-16(10)8-13-14-11/h1-2,5,8-9H,3-4,6-7H2,(H,17,18) |
InChI 键 |
RZQJUORSHNEMTG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)O)C2=NN=CN3C2=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


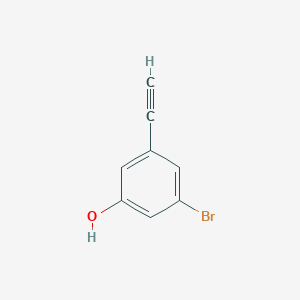

![Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13011549.png)
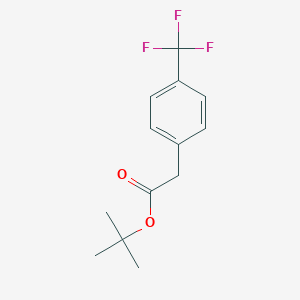
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13011554.png)

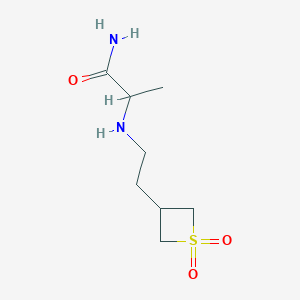
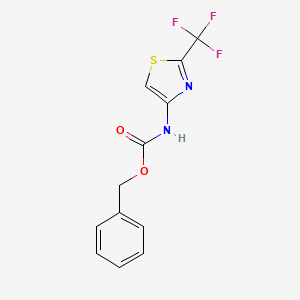
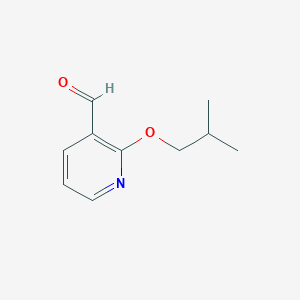
![Ethyl furo[3,2-c]pyridine-2-carboxylate](/img/structure/B13011587.png)
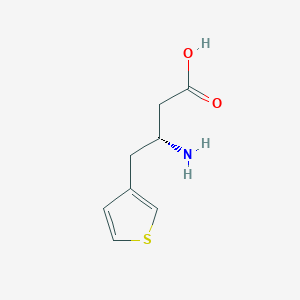
![6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13011599.png)
